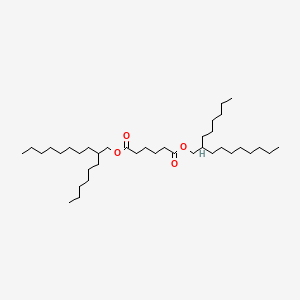

Bis(2-hexyldecyl) adipate

Description

Properties

CAS No. |

57533-90-1 |

|---|---|

Molecular Formula |

C38H74O4 |

Molecular Weight |

595.0 g/mol |

IUPAC Name |

bis(2-hexyldecyl) hexanedioate |

InChI |

InChI=1S/C38H74O4/c1-5-9-13-17-19-23-29-35(27-21-15-11-7-3)33-41-37(39)31-25-26-32-38(40)42-34-36(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h35-36H,5-34H2,1-4H3 |

InChI Key |

PPOZILIWLOFYOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Bis(2-hexyldecyl) Adipate: An Overview of a Cosmetic Emollient

CAS Number: 57533-90-1

EINECS Number: 260-799-9

Abstract

Bis(2-hexyldecyl) adipate is a diester of adipic acid and 2-hexyldecanol. It functions primarily as an emollient in cosmetic and personal care products, contributing to skin softness and smoothness. Despite its commercial use, publicly available in-depth technical and scientific data on this compound is remarkably scarce. This guide synthesizes the limited information available from safety data sheets and regulatory inventories and highlights the significant data gaps in its physicochemical, toxicological, and environmental profiles.

Identification and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Data not available | [1] |

| Color | Data not available | [1] |

| Odor | Data not available | [1] |

| Melting/Freezing Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Reactivity | Data not available | [1] |

| Chemical Stability | Data not available |[1] |

Applications in Cosmetics

The primary and well-documented application of this compound is as an emollient in cosmetic formulations.[2][3][4] Emollients are ingredients that help to soften and smooth the skin's surface. They function by forming a protective layer on the skin that helps to reduce water loss. This property makes this compound a suitable ingredient for products such as lotions, creams, and other skincare preparations.

Safety and Toxicology

A review of publicly accessible safety data sheets indicates a significant lack of toxicological data for this compound.[1] For most standard toxicological endpoints, the available information is "no data available."

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (Oral) | No data available | [1] |

| Acute Toxicity (Dermal) | No data available | [1] |

| Acute Toxicity (Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |[1] |

Standard first-aid measures are advised in case of exposure, including moving to fresh air if inhaled, washing skin with soap and water, and rinsing eyes with water.[1] Personal protective equipment such as safety goggles and chemical-impermeable gloves are recommended when handling the substance.[1]

Environmental Fate

Similar to the toxicological profile, there is a lack of data regarding the environmental fate and ecological effects of this compound.

Table 3: Summary of Ecotoxicological Data for this compound

| Endpoint | Result | Reference |

|---|---|---|

| Toxicity to Fish | No data available | [1] |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available | [1] |

| Toxicity to Algae | No data available | [1] |

| Persistence and Degradability | No data available | [1] |

| Bioaccumulative Potential | No data available | [1] |

| Mobility in Soil | No data available |[1] |

Experimental Protocols and Methodologies

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, analysis, or biological evaluation of this compound. Standard esterification procedures, involving the reaction of adipic acid with 2-hexyldecanol in the presence of an acid catalyst, would be the presumptive synthetic route. However, specific reaction conditions, purification methods, and analytical characterization data (e.g., NMR, IR, Mass Spectrometry) for this compound are not published.

Signaling Pathways and Mechanism of Action

There is no available information on any signaling pathways or specific biological mechanisms of action for this compound. Its function as an emollient is based on its physical properties and its ability to form an occlusive layer on the skin, a mechanism that is physical rather than pharmacological.

Logical Relationships and Workflows

Due to the absence of experimental data and defined mechanisms of action, it is not possible to construct meaningful diagrams for signaling pathways or experimental workflows for this compound. A generalized workflow for the safety assessment of a chemical substance is presented below as a logical framework.

Caption: A generalized workflow for chemical safety assessment.

Conclusion

This compound is a chemical entity primarily used in the cosmetics industry as an emollient. While it has an established CAS number and is listed in cosmetic ingredient inventories, there is a profound lack of publicly available scientific data regarding its physicochemical properties, toxicological profile, and environmental impact. For researchers, scientists, and drug development professionals, this represents a significant data gap. Any new research on this compound would need to begin with fundamental characterization and safety assessments. The absence of data precludes an in-depth technical guide in the traditional sense and highlights the need for further investigation into this commercially used chemical.

References

Synthesis of Bis(2-hexyldecyl) Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(2-hexyldecyl) adipate, a long-chain branched ester. Due to the limited availability of direct literature for this specific compound, this document outlines a representative synthetic protocol based on the well-established esterification of adipic acid with analogous long-chain branched alcohols, primarily drawing parallels from the synthesis of Bis(2-ethylhexyl) adipate (DEHA). This guide includes detailed experimental methodologies, a summary of reactants and their properties, and a visual representation of the synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel esters for various applications, including their potential use as plasticizers, lubricants, or formulation excipients.

Introduction

This compound is a diester formed from the reaction of adipic acid with two equivalents of 2-hexyldecanol. Esters of adipic acid, known as adipates, are a significant class of industrial chemicals, widely utilized as plasticizers, solvents, and lubricants.[1][2] The properties of these esters, such as viscosity, thermal stability, and biodegradability, are influenced by the structure of the alcohol used in their synthesis.[1] Long-chain branched alcohols, like 2-hexyldecanol, are expected to impart increased flexibility and improved low-temperature performance to the resulting adipate ester.

The synthesis of adipate esters is typically achieved through the direct esterification of adipic acid with the corresponding alcohol.[3] This reaction is a reversible process, and various strategies are employed to drive the reaction towards the formation of the desired diester product. Common methods include the use of an excess of the alcohol, removal of water as it is formed, and the use of a catalyst.[4] Catalysts for this reaction can range from strong mineral acids, such as sulfuric acid or p-toluenesulfonic acid, to enzymatic catalysts like immobilized lipases.[3][5]

This guide will detail a general procedure for the synthesis of this compound via acid-catalyzed esterification, a common and scalable method for producing such esters.

Reactants and Properties

A summary of the key reactants and their relevant physical properties is provided in Table 1. Note that the properties for 2-hexyldecanol are included as it is the primary alcohol required for the synthesis of the target molecule.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 337.5 | 1.36 | 124-04-9 |

| 2-Hexyldecanol | C₁₆H₃₄O | 242.44 | 278-282 | 0.838 | 2425-77-6 |

| p-Toluenesulfonic acid monohydrate (catalyst) | C₇H₁₀O₄S | 190.22 | 103-107 (melts) | - | 6192-52-5 |

| Toluene (solvent for water removal) | C₇H₈ | 92.14 | 110.6 | 0.867 | 108-88-3 |

| Product: | |||||

| This compound | C₃₈H₇₄O₄ | 594.99 | - | - | Not available |

Experimental Protocol: Acid-Catalyzed Esterification

This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from general procedures for the synthesis of similar long-chain adipate esters.

3.1. Materials and Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Adipic acid

-

2-Hexyldecanol

-

p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

3.2. Reaction Setup

Caption: Reaction setup for acid-catalyzed esterification with a Dean-Stark trap.

3.3. Procedure

-

Charging the Reactor: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.0 equivalent), 2-hexyldecanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

-

Solvent Addition: Add toluene to the flask (approximately 20-30% of the total volume of reactants) to facilitate the azeotropic removal of water.

-

Reaction Assembly: Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask.

-

Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2.0 equivalents) has been collected.

-

Reaction Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and any excess 2-hexyldecanol using a rotary evaporator under reduced pressure.

-

For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

-

3.4. Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Quantitative Data

As specific experimental data for the synthesis of this compound is not available in the literature, Table 2 provides representative quantitative data based on the synthesis of Bis(2-ethylhexyl) adipate (DEHA) under similar conditions. These values should be considered as a general guideline.

| Parameter | Representative Value for DEHA Synthesis |

| Reactant Molar Ratio (Alcohol:Acid) | 2.2 : 1 |

| Catalyst Loading (p-TSA) | 0.5 - 1.0 mol% |

| Reaction Temperature | 120 - 140 °C (reflux in toluene) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | > 95% |

| Purity (after purification) | > 99% |

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and adaptable protocol for the synthesis of this compound. While direct experimental data for this specific molecule is scarce, the provided methodology, based on the well-understood synthesis of analogous adipate esters, offers a solid starting point for its preparation in a laboratory setting. The successful synthesis and subsequent characterization of this compound will enable further investigation into its physical and chemical properties, paving the way for its potential application in various fields, including materials science and pharmaceutical formulations. Researchers are encouraged to optimize the reaction conditions to achieve the desired yield and purity for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Bis(2-hexyldecyl) adipate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive overview of the physical characteristics of Bis(2-hexyldecyl) adipate, including methodologies for their determination.

This technical guide addresses the physical properties of the organic compound this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated physical properties based on its chemical structure as a long-chain branched ester. Furthermore, it details the standard experimental protocols that would be employed for their precise measurement.

Introduction to this compound

This compound is a diester formed from adipic acid and 2-hexyldecanol. Its structure, characterized by long, branched alkyl chains, suggests it is a large, non-polar molecule. This molecular architecture is expected to result in properties such as high lipophilicity, low water solubility, and a liquid state at room temperature with a relatively high boiling point and viscosity. Such characteristics are common among high molecular weight esters used as plasticizers, lubricants, and emollients in various industrial and pharmaceutical applications.

Anticipated Physical Properties and Data

| Physical Property | Expected Value/Characteristic |

| Appearance | Colorless to pale yellow, oily liquid |

| Odor | Faint, characteristic ester-like odor |

| Molecular Formula | C₃₈H₇₄O₄ |

| Molecular Weight | 595.0 g/mol |

| Melting Point | Low; expected to be a liquid well below 0°C |

| Boiling Point | High; significantly above 200°C at atmospheric pressure |

| Density | Less than 1 g/mL; expected to be in the range of 0.85-0.95 g/mL |

| Viscosity | Moderately viscous liquid at room temperature |

| Refractive Index | Expected to be in the range of 1.44-1.46 at 20°C |

| Solubility in Water | Insoluble to very slightly soluble |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents (e.g., hydrocarbons, ethers, ketones) |

Experimental Protocols for Property Determination

The following section details the standard experimental methodologies that would be utilized to measure the physical properties of a novel compound such as this compound.

Determination of Melting and Boiling Points

-

Melting Point: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions. A sample is heated at a controlled rate in a DSC cell, and the heat flow to the sample is measured relative to a reference. A sharp endothermic peak indicates the melting point. For substances with very low melting points, a cryostat can be used.

-

Boiling Point: The boiling point can be determined using ebulliometry, which measures the temperature at which the vapor pressure of the liquid equals the applied pressure. For high-boiling-point substances, vacuum distillation is often employed to determine the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph.

Density Measurement

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter. The pycnometer method involves determining the mass of a known volume of the liquid at a constant temperature. A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density.

Viscosity Measurement

A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of this compound. This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed. The viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle. Measurements should be performed at a controlled temperature, as viscosity is highly temperature-dependent.

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer (e.g., an Abbé refractometer). A drop of the sample is placed on the prism, and the instrument measures the critical angle of refraction, from which the refractive index is calculated. This measurement is typically performed at a standard temperature, such as 20°C, and with a specific wavelength of light (e.g., the sodium D-line at 589 nm).

Solubility Determination

The solubility of this compound in water and various organic solvents can be determined by the shake-flask method. A known amount of the substance is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the solvent is then measured using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel ester like this compound.

The Solubility Profile of Bis(2-hexyldecyl) Adipate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(2-hexyldecyl) Adipate

This compound is a diester of adipic acid and 2-hexyldecanol. Its chemical structure, characterized by long, branched alkyl chains, imparts significant lipophilicity, making it an effective emollient in cosmetic and pharmaceutical formulations. Understanding its solubility in organic solvents is critical for formulation development, manufacturing processes, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs) in topical and transdermal drug delivery systems. Adipate esters, in general, are explored as plasticizers in pharmaceutical coatings and matrices for controlled-release applications.

Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively documented. However, qualitative data for the structurally similar compound, Bis(2-ethylhexyl) adipate, provides a strong indication of its expected solubility behavior.

| Solvent Class | Solvent | Solubility of Bis(2-ethylhexyl) adipate | Expected Solubility of this compound |

| Ethers | Diethyl Ether | Soluble[1] | High |

| Alcohols | Ethanol | Soluble[1][2][3] | High |

| Ketones | Acetone | Soluble[1][2][3] | High |

Note: The increased chain length in the alcohol portion of this compound compared to Bis(2-ethylhexyl) adipate is expected to further enhance its solubility in non-polar and moderately polar organic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, the following experimental protocol, a common method for determining the solubility of a liquid in a liquid, is recommended.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, diethyl ether)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Calibrated pipettes or burettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

References

Spectroscopic and Synthetic Profile of Bis(2-hexyldecyl) adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hexyldecyl) adipate is a diester of adipic acid and 2-hexyldecanol, belonging to a class of compounds with applications as plasticizers, lubricants, and potentially as formulation excipients in drug delivery systems. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis via Fischer esterification. Due to the current lack of publicly available experimental spectroscopic data for this specific molecule, this guide utilizes predicted data to aid researchers in its identification and characterization. The synthesis protocol is adapted from established methods for structurally similar dialkyl adipates.

Predicted Spectroscopic Data

Given the absence of experimentally acquired spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the identification of the synthesized compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | 4.05 | d | 4H |

| b | 2.29 | t | 4H |

| c | 1.63 | m | 4H |

| d | 1.55 | m | 2H |

| e | 1.25 - 1.35 | m | 48H |

| f | 0.88 | t | 12H |

Prediction generated using computational models. Solvent: CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| 1 | 173.5 |

| 2 | 67.5 |

| 3 | 38.8 |

| 4 | 34.3 |

| 5 | 31.9 |

| 6 | 31.4 |

| 7 | 30.0 |

| 8 | 29.7 |

| 9 | 29.3 |

| 10 | 26.6 |

| 11 | 24.8 |

| 12 | 22.7 |

| 13 | 14.1 |

Prediction generated using computational models. Solvent: CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2925 | C-H | Alkane stretch |

| ~2855 | C-H | Alkane stretch |

| ~1735 | C=O | Ester stretch |

| ~1465 | C-H | Alkane bend |

| ~1170 | C-O | Ester stretch |

Prediction based on typical vibrational frequencies of functional groups.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

| 594.56 | [M]⁺ (Molecular Ion) |

| 353.34 | [M - C₁₆H₃₃O]⁺ |

| 243.23 | [C₁₆H₃₅]⁺ |

| 147.06 | [HOOC(CH₂)₄COOH + H]⁺ (protonated adipic acid) |

| 129.05 | [OOC(CH₂)₄COOH]⁺ |

Predicted for Electron Ionization (EI) source.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Fischer esterification reaction between adipic acid and 2-hexyldecanol in the presence of an acid catalyst.

Synthetic Pathway

Caption: Synthesis of this compound via Fischer esterification.

Experimental Protocol

Materials:

-

Adipic acid (1.0 equivalent)

-

2-Hexyldecanol (2.2 equivalents)

-

Concentrated sulfuric acid (0.05 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 eq.), 2-hexyldecanol (2.2 eq.), and toluene (to a concentration of approximately 0.5 M with respect to adipic acid).

-

With stirring, add concentrated sulfuric acid (0.05 eq.) to the reaction mixture.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Disclaimer

The spectroscopic data presented in this document is predicted and has not been derived from experimental measurements. It is intended to be used as a guideline for the characterization of this compound. Experimental verification is required for definitive structural confirmation.

"Bis(2-hexyldecyl) adipate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Bis(2-hexyldecyl) adipate, a diester of adipic acid and 2-hexyldecanol. This document is intended to serve as a foundational resource for professionals in research and development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C38H74O4[1] |

| Monoisotopic Mass | 594.5587 Da[1] |

Molecular Structure and Components

This compound is formed from the esterification of one molecule of adipic acid with two molecules of 2-hexyldecanol. The logical relationship between these constituent parts is illustrated in the diagram below. This visualization clarifies the molecular assembly from its precursors.

Caption: Molecular components of this compound.

References

In-Depth Technical Guide: Health and Safety Data for Bis(2-hexyldecyl) adipate

Disclaimer: This technical guide addresses the health and safety data for Bis(2-hexyldecyl) adipate (CAS No. 57533-90-1). It is critical to note that a comprehensive search of publicly available scientific literature and regulatory databases revealed a significant lack of specific toxicological and safety data for this particular substance. The safety data sheet (SDS) for this compound explicitly states "no data available" for key endpoints including acute toxicity (oral, dermal, inhalation), and ecotoxicity.[1]

To provide a relevant and useful technical overview for researchers, scientists, and drug development professionals, this guide presents data on a closely related analogue compound: Diisononyl adipate (DINA) (CAS No. 33703-08-1). DINA is a long-chain dialkyl adipate with a similar chemical structure and is often used in similar applications. The data presented herein for DINA should be considered as indicative and for comparative purposes only, and do not replace the need for specific testing of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of the analogue, Diisononyl adipate (DINA), is presented in Table 1. This information is essential for understanding the potential exposure pathways and the substance's behavior in biological and environmental systems.

Table 1: Physicochemical Properties of Diisononyl Adipate (DINA)

| Property | Value | Reference |

| Chemical Formula | C24H46O4 | [2] |

| Molecular Weight | 398.628 g/mol | [2] |

| Physical State | Liquid | [2] |

| Color | Colorless | [2] |

| Melting Point | -60°C | [2] |

| Boiling Point | 232 - 233°C | [2] |

| Vapor Pressure | 2.2 x 10-5 mmHg (estimated) | [2] |

| Water Solubility | 2.2 x 10-4 mg/L at 20°C | [2] |

| Log Kow | 9.24 | [2] |

Toxicological Data

The following tables summarize the available quantitative toxicological data for the analogue compound, Diisononyl adipate (DINA).

Acute Toxicity

Table 2: Acute Toxicity of Diisononyl Adipate (DINA)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >10,000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >3,160 mg/kg | [2] |

Skin and Eye Irritation

Table 3: Irritation Potential of Diisononyl Adipate (DINA)

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [2] |

| Eye Irritation | Rabbit | Not irritating | [2] |

Experimental Protocols

The methodologies for the key toxicological studies cited for Diisononyl adipate (DINA) are detailed below. These protocols provide insight into the experimental design used to generate the presented data.

Acute Oral Toxicity Study

-

Protocol: An unpublished study evaluated the acute oral toxicity of DINA in rats.

-

Methodology: The specific number of animals per dose group and the strain of rats were not detailed in the available summary. The study determined the median lethal dose (LD50) to be greater than 10,000 mg/kg.[2]

-

Observation Period: The duration of the observation period following administration was not specified in the summary.

Acute Dermal Toxicity Study

-

Protocol: An unpublished report investigated the acute dermal toxicity of DINA in rabbits.[2]

-

Methodology: Four rabbits per dose group were exposed to DINA at concentrations of 0, 50, 200, 794, or 3,160 mg/kg. The substance was applied to the abraded abdominal skin and kept in contact for 24 hours.[2]

-

Observations: The animals were observed for a period of 14 days for signs of systemic toxicity and mortality. Mild redness and swelling were noted during the first week of observation.[2]

-

Results: No deaths or signs of systemic toxicity were reported. The dermal LD50 was determined to be greater than 3,160 mg/kg.[2]

Visualization of Workflows and Pathways

A thorough review of the available literature for both this compound and its analogue Diisononyl adipate (DINA) did not yield any described signaling pathways or complex experimental workflows that would be suitable for visualization using Graphviz. The available data focuses on standard toxicological endpoints rather than mechanistic studies.

Health and Safety Summary

Based on the limited data for the analogue Diisononyl adipate (DINA), the acute toxicity via oral and dermal routes is low.[2] It is also not considered to be a skin or eye irritant in animal studies.[2]

For this compound, the safety data sheet recommends standard precautionary measures for handling chemicals.[1] This includes avoiding contact with skin and eyes and using in a well-ventilated area.[1] In case of inhalation, the person should be moved to fresh air.[1] Following skin contact, the area should be washed with soap and water.[1]

It is important to reiterate that comprehensive data on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity are lacking for both this compound and its analogue DINA.[2] Therefore, a cautious approach should be taken when handling this substance, and appropriate personal protective equipment should be used. Further research is needed to fully characterize the health and safety profile of this compound.

References

Bis(2-hexyldecyl) Adipate: A Technical Guide to a Bio-Based Plasticizer

Introduction

In the quest for sustainable alternatives to petroleum-derived chemicals, bio-based plasticizers have emerged as a critical area of research and development. These compounds, derived from renewable resources, offer the potential to reduce the environmental footprint of a vast array of consumer and industrial products. This technical guide provides an in-depth overview of bis(2-hexyldecyl) adipate, a high molecular weight adipate ester, as a representative bio-based chemical. While specific data for this compound is not extensively available in public literature, this guide will extrapolate from established principles of bio-based chemical synthesis and the well-documented properties of a close structural analog, bis(2-ethylhexyl) adipate (DEHA).

This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and applications of novel, sustainable chemical entities.

Bio-Based Synthesis of this compound

The "bio-based" designation of this compound necessitates that its constituent parts, adipic acid and 2-hexyldecanol, are derived from renewable biomass. The following sections detail the established and emerging pathways for the synthesis of these precursors.

Bio-Based Adipic Acid

Adipic acid, a C6 dicarboxylic acid, is a major industrial chemical traditionally produced from petroleum-based feedstocks. However, significant progress has been made in developing bio-based routes from carbohydrates. One of the most promising pathways starts with glucose, which can be sourced from starch, cellulose, or other sugars.

The conversion of glucose to adipic acid can be achieved through a multi-step chemo-catalytic process. A common route involves the oxidation of glucose to glucaric acid, followed by the hydrodeoxygenation (HDO) of glucaric acid to adipic acid.[1][2] Various catalysts have been explored for these transformations, including platinum, palladium, and rhenium-based systems.[1]

Another bio-based route to adipic acid involves the conversion of 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars. HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), which is then hydrogenated and ring-opened to yield adipic acid.[3]

Bio-Based 2-Hexyldecanol

2-Hexyldecanol is a C16 branched-chain primary alcohol. The Guerbet reaction provides a commercially viable route to such long-chain branched alcohols from shorter-chain, bio-derived alcohols like ethanol.[2][4][5] The reaction involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.

The synthesis of 2-hexyldecanol can be envisioned as a multi-step Guerbet condensation starting from bio-ethanol. The process involves a series of dehydrogenations, aldol condensations, dehydrations, and hydrogenations to build up the carbon chain.

Esterification

The final step in the synthesis of this compound is the esterification of adipic acid with two equivalents of 2-hexyldecanol. This is a reversible reaction that is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.

Physicochemical Properties

As this compound is not a widely characterized compound, its physicochemical properties are estimated based on trends observed in homologous series of dialkyl adipates and by using bis(2-ethylhexyl) adipate (DEHA) as a reference.

General Trends with Increasing Alkyl Chain Length:

-

Molecular Weight: Increases significantly.

-

Boiling Point: Increases due to stronger van der Waals forces.

-

Viscosity: Increases as larger molecules have greater resistance to flow.[6]

-

Density: Tends to show a smaller, less predictable change.

-

Water Solubility: Decreases due to the increasing size of the nonpolar alkyl chains.

The table below presents the known properties of DEHA as a baseline for comparison.

| Property | Bis(2-ethylhexyl) adipate (DEHA) | This compound (Estimated) |

| CAS Number | 103-23-1 | N/A |

| Molecular Formula | C22H42O4 | C38H74O4 |

| Molecular Weight ( g/mol ) | 370.57 | 595.0 |

| Appearance | Colorless to pale yellow oily liquid | Colorless to pale yellow oily liquid |

| Boiling Point (°C) | 214 @ 5 mmHg | > 250 @ 5 mmHg |

| Melting Point (°C) | -67.8 | < -20 |

| Flash Point (°C) | 196 | > 200 |

| Density (g/cm³ at 20°C) | 0.922 | ~0.91 |

| Viscosity (mPa·s at 20°C) | 13-15 | Significantly higher |

| Water Solubility | Very slightly soluble | Insoluble |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a long-chain dialkyl adipate, which can be adapted for the synthesis of this compound.

Synthesis of this compound (Representative Protocol)

Materials:

-

Adipic acid (1.0 equivalent)

-

2-Hexyldecanol (2.1 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.02 equivalents)

-

Toluene (as azeotroping agent)

Apparatus:

-

Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

To the round-bottom flask, add adipic acid, 2-hexyldecanol, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, or until no more water is being evolved. The progress of the reaction can also be monitored by measuring the acid number of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the final this compound.

Potential Applications

Given its high molecular weight and branched alkyl chains, this compound is expected to be a highly effective and permanent plasticizer. Its potential applications are likely to be in areas where low volatility, high thermal stability, and excellent low-temperature performance are required. These include:

-

High-performance polymers: As a plasticizer for PVC, polyurethanes, and other polymers used in demanding applications.

-

Lubricants and functional fluids: The long, branched alkyl chains suggest good lubricating properties and a wide operating temperature range.

-

Cosmetics and personal care: As an emollient and solvent in various formulations.

Safety and Toxicology

No specific toxicological data for this compound is available. However, the toxicology of adipate esters is generally well-understood. For high molecular weight esters like this, the following trends are expected:

-

Low acute toxicity: Due to their large size and low water solubility, they are poorly absorbed from the gastrointestinal tract and skin.

-

Low volatility: This minimizes the risk of inhalation exposure.

-

Good biodegradability: Adipate esters are generally considered to be readily biodegradable.

Bis(2-ethylhexyl) adipate (DEHA) has been extensively studied and is considered to have low toxicity. It is not classified as a human carcinogen. It is reasonable to assume that the higher molecular weight this compound would exhibit an even more favorable toxicological profile due to its expected lower absorption and bioavailability. However, any new chemical would require thorough toxicological evaluation before commercial use.

Disclaimer: This technical guide is for informational purposes only and is based on extrapolations from available scientific literature. The synthesis and handling of any chemical should be performed by trained professionals with appropriate safety precautions. The properties and toxicological profile of this compound have not been empirically determined and should be treated as estimations.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 6. monash.edu [monash.edu]

An In-Depth Technical Guide to Long-Chain Diester Adipates in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diester adipates are a versatile class of molecules with growing applications in the pharmaceutical sciences. These esters, formed from adipic acid and long-chain alcohols, possess unique physicochemical properties that make them suitable for a range of applications, from serving as plasticizers in medical devices to acting as advanced drug delivery vehicles. Their biocompatibility and biodegradability, coupled with the tunability of their properties based on the length of the alcohol chain, have positioned them as promising materials for the development of novel therapeutic systems.

This technical guide provides a comprehensive overview of long-chain diester adipates, focusing on their synthesis, physicochemical characteristics, and their burgeoning role in drug delivery. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these compounds in their work.

Physicochemical Properties of Long-Chain Diester Adipates

The properties of long-chain diester adipates are largely dictated by the length of their constituent alcohol chains. As the chain length increases, properties such as melting point, boiling point, and viscosity also tend to increase. These characteristics are critical for their application, influencing their behavior in biological systems and their suitability for various formulation processes. The following table summarizes key physicochemical properties for two representative long-chain diester adipates: ditetradecyl adipate (DTA) and dioctadecyl adipate (DOA).

| Property | Ditetradecyl Adipate (DTA) | Dioctadecyl Adipate (DOA) |

| Molecular Formula | C34H66O4 | C42H82O4 |

| Molecular Weight | 554.9 g/mol | 667.1 g/mol |

| Melting Point | 56-58 °C | 67-69 °C |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Synthesis of Long-Chain Diester Adipates

Long-chain diester adipates are typically synthesized through an esterification reaction between adipic acid and the corresponding long-chain alcohol. A general representation of this reaction is the condensation of a diol with a diacid.

Experimental Protocol: Synthesis of Ditetradecyl Adipate (DTA)

This protocol describes a common method for the synthesis of Ditetradecyl Adipate.

Materials:

-

Adipic acid

-

1-Tetradecanol

-

Toluene (as a solvent and for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid (1 molar equivalent), 1-tetradecanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Ditetradecyl Adipate by recrystallization from hexane to yield a white solid.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.

Long-Chain Diester Adipates in Drug Delivery: Poly(glycerol adipate) Nanoparticles

A significant application of adipate esters in drug development is in the formulation of biodegradable nanoparticles for controlled drug release. Poly(glycerol adipate) (PGA), a polyester synthesized from glycerol and adipic acid, is a prime example. PGA is biocompatible and can be engineered to self-assemble into nanoparticles (NPs) that can encapsulate therapeutic agents.

Experimental Protocol: Preparation of Poly(glycerol adipate) Nanoparticles by Solvent Evaporation

The solvent evaporation method is a widely used technique for preparing polymeric nanoparticles.[1]

Materials:

-

Poly(glycerol adipate) (PGA) polymer

-

Drug to be encapsulated (e.g., a hydrophobic small molecule)

-

Acetone (as the organic solvent)

-

Deionized water (as the aqueous phase)

-

Surfactant (optional, e.g., Poloxamer 188, to improve nanoparticle stability)

Procedure:

-

Dissolve the PGA polymer and the drug in acetone to form the organic phase.

-

Prepare the aqueous phase, which may contain a surfactant.

-

Add the organic phase dropwise to the aqueous phase under constant stirring. This leads to the formation of an oil-in-water (o/w) emulsion.

-

Continue stirring to allow for the evaporation of the organic solvent (acetone).

-

As the acetone evaporates, the PGA polymer precipitates, forming solid nanoparticles with the encapsulated drug.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess surfactant.

-

The purified nanoparticles can then be lyophilized (freeze-dried) for long-term storage.

Cellular Uptake of Polymeric Nanoparticles

The efficacy of a nanoparticle-based drug delivery system is highly dependent on its ability to be internalized by target cells. Polymeric nanoparticles, including those made from PGA, are typically taken up by cells through various endocytic pathways. The specific mechanism can be influenced by the nanoparticle's size, surface chemistry, and the cell type. The primary endocytic pathways for nanoparticle uptake are clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

References

The Untapped Potential of Bis(2-hexyldecyl) Adipate in Advanced Polymer Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bis(2-hexyldecyl) adipate, a long-chain branched-chain diester of adipic acid, represents a potentially valuable, yet under-documented, plasticizer for a variety of polymer systems. While specific data for this compound is scarce in publicly available literature, its molecular structure suggests significant potential for applications demanding high performance, permanence, and biocompatibility. This technical guide will provide an in-depth overview of the anticipated properties and applications of this compound in polymer science, drawing upon established principles of plasticizer technology and analogous data from related compounds, primarily the widely studied Bis(2-ethylhexyl) adipate (DEHA).

Core Concepts: Adipate Esters as Polymer Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1] Adipate esters, derived from adipic acid, are a class of non-phthalate plasticizers known for their excellent low-temperature performance and good compatibility with a range of polymers, most notably polyvinyl chloride (PVC).[2][3] The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer.[1]

The general structure of a dialkyl adipate is characterized by a central adipic acid backbone with two ester-linked alkyl chains. The nature of these alkyl chains—specifically their length and degree of branching—plays a crucial role in determining the final properties of the plasticized polymer.[4][5]

Synthesis of this compound

The synthesis of this compound follows a standard esterification reaction between adipic acid and 2-hexyldecanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.[6]

A generalized workflow for the synthesis is presented below:

Predicted Properties and Performance in Polymers

The long, branched C16 alkyl chains (2-hexyldecyl) of this compound are expected to impart a unique combination of properties compared to shorter-chain adipates like DEHA.

Plasticizing Efficiency and Mechanical Properties

Longer alkyl chains generally lead to a decrease in plasticizing efficiency, meaning a higher concentration may be required to achieve the same reduction in Tg as a shorter-chain plasticizer.[4] However, the increased molecular weight and steric hindrance from the branched structure of this compound are predicted to offer superior performance in terms of:

-

Low-Temperature Flexibility: Adipates are renowned for their ability to impart excellent flexibility at low temperatures.[3] The long alkyl chains of this compound should further enhance this property.

-

Permanence and Migration Resistance: A significant drawback of many plasticizers is their tendency to migrate out of the polymer matrix over time, leading to embrittlement and potential contamination of surrounding materials. The higher molecular weight and greater entanglement potential of this compound are expected to result in significantly lower migration rates compared to DEHA. This is a critical advantage in applications with long service lives or in contact with sensitive media, such as medical devices.

-

Volatility: The higher molecular weight of this compound will result in lower volatility, which is beneficial for high-temperature processing and for the durability of the final product.

Comparative Properties of Adipate Plasticizers

| Property | Bis(2-ethylhexyl) adipate (DEHA) Value | Reference |

| Molecular Formula | C22H42O4 | [7] |

| Molecular Weight | 370.57 g/mol | [8] |

| Boiling Point | 247-252 °C @ 27 hPa | [8] |

| Melting Point | -68 to -66 °C | [8] |

| Density | 0.93 g/cm³ at 20 °C | [8] |

| Vapor Pressure | <0.001 hPa at 20 °C | [8] |

| Water Solubility | Insoluble | [2] |

Potential Applications in Polymer Science

The predicted properties of this compound make it a strong candidate for several high-value applications:

-

Medical Devices: The expected low migration and high permanence make it a suitable candidate for plasticizing PVC in medical tubing, blood bags, and other devices where patient safety is paramount.

-

Wire and Cable Insulation: Its good electrical properties, combined with excellent flexibility and thermal stability, would be advantageous for wire and cable insulation, particularly in demanding environments.[9]

-

High-Performance Films and Membranes: In applications requiring durable, flexible films with low extractables, such as in food packaging or industrial membranes, this compound could offer superior performance.

-

Automotive Interiors: The low volatility and high permanence would be beneficial for plasticizing components in automotive interiors, reducing fogging and maintaining material properties over the vehicle's lifespan.

Experimental Protocols for Evaluation

To validate the predicted properties of this compound, a series of standard polymer testing protocols should be employed.

Sample Preparation: PVC Plastisol Formulation

A typical experimental workflow for evaluating a new plasticizer in PVC is as follows:

Key Characterization Techniques

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized PVC, which is a primary indicator of plasticizer efficiency.

-

Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing detailed information on the viscoelastic properties and Tg.

-

Tensile Testing: To evaluate the mechanical properties of the plasticized material, including tensile strength, elongation at break, and modulus of elasticity.

-

Migration and Extraction Studies: To quantify the permanence of the plasticizer by measuring its loss from the polymer matrix when exposed to various conditions (e.g., heat, solvents, simulated food contact).

Conclusion and Future Outlook

While direct experimental data on this compound is limited, a thorough understanding of structure-property relationships in adipate plasticizers allows for strong predictions of its performance. Its long, branched alkyl chains suggest that it could be a highly effective, permanent plasticizer for applications where low migration, excellent low-temperature flexibility, and long-term stability are critical. Further research and empirical testing are necessary to fully elucidate its properties and unlock its potential in advanced polymer science and drug delivery applications. The experimental frameworks outlined in this guide provide a clear path for such investigations.

References

- 1. kinampark.com [kinampark.com]

- 2. BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya [atamanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bis(2-ethylhexyl) adipate for synthesis 103-23-1 [b2b.sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

The Untapped Potential of Bis(2-hexyldecyl) Adipate in Lubricant Formulations: A Technical Overview

For Immediate Release

While extensively utilized within the cosmetics industry as an emollient, the application of Bis(2-hexyldecyl) adipate, also known as Diisocetyl adipate, within the field of industrial and automotive lubricants remains a largely unexplored frontier. This technical guide synthesizes the currently available data on this unique synthetic ester, offering a theoretical framework for its potential performance characteristics based on its molecular structure and comparing it to other esters used in lubrication. This paper is intended for researchers, scientists, and formulation professionals in the lubricant industry.

Chemical and Physical Properties

This compound is a diester formed from the reaction of adipic acid with 2-hexyldecanol. Its chemical structure, featuring long, branched alkyl chains, suggests several properties that could be advantageous in lubricant applications. A summary of its known physical properties is presented in Table 1.

Table 1: Known Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57533-90-1 | Generic SDS |

| Synonym | Diisocetyl adipate | Cosmetic Databases |

| Molecular Formula | C38H74O4 | Calculated |

| Molecular Weight | 602.99 g/mol | Calculated |

| Boiling Point | 548 °C @ 760 mmHg | Generic SDS |

| Flash Point | 244.9 °C | Generic SDS |

| Kinematic Viscosity | No Data Available | - |

| Pour Point | No Data Available | - |

| Viscosity Index | No Data Available | - |

| Oxidative Stability | No Data Available | - |

Note: The lack of publicly available data for key lubricant properties such as kinematic viscosity, pour point, and oxidative stability is a significant knowledge gap that necessitates further experimental investigation.

Potential Performance Characteristics in Lubricants

The molecular architecture of this compound provides a basis for predicting its behavior as a lubricant base oil or additive.

Viscosity and Low-Temperature Fluidity

The long C16 branched alkyl chains (2-hexyldecyl) are expected to impart a relatively high kinematic viscosity compared to shorter-chain diesters. However, the branching should also disrupt crystal lattice formation at low temperatures, suggesting a potentially low pour point and good low-temperature fluidity. This combination of properties could make it a suitable component in multigrade lubricants.

Thermal and Oxidative Stability

Esters, in general, exhibit good thermal stability. The high boiling point and flash point of this compound support this. The absence of beta-hydrogens in the alcohol portion of the ester linkage would theoretically contribute to enhanced oxidative stability, a critical factor for long-drain interval lubricants.

Lubricity and Film Strength

The polar ester groups are expected to have a strong affinity for metal surfaces, forming a persistent lubricating film. This inherent polarity can improve lubricity and load-carrying capacity, potentially reducing friction and wear in demanding applications.

Seal Compatibility

A common application of esters in lubricant formulations is to act as seal-swelling agents to counteract the seal-shrinking tendencies of other synthetic base stocks like polyalphaolefins (PAOs). The large alkyl chains of this compound suggest it could be an effective seal-swelling agent.

Proposed Experimental Protocols for Lubricant Evaluation

To validate the theoretical advantages of this compound in lubricants, a series of standardized ASTM tests are proposed.

Table 2: Proposed Experimental Protocols

| Property to be Measured | Proposed ASTM Method | Description |

| Kinematic Viscosity | ASTM D445 | To determine the viscosity at 40°C and 100°C. |

| Viscosity Index | ASTM D2270 | To calculate the temperature-dependent viscosity change. |

| Pour Point | ASTM D97 | To determine the lowest temperature at which the oil will flow. |

| Oxidative Stability | ASTM D2272 (RPVOT) | To evaluate the resistance to oxidation under accelerated conditions. |

| Four-Ball Wear | ASTM D4172 | To assess the anti-wear properties of the lubricant. |

| Seal Swell | ASTM D4289 | To test compatibility with common elastomer seals. |

Synthesis and Structure-Property Relationships

The synthesis of this compound follows a standard esterification process. The logical workflow for its synthesis and the relationship between its structure and expected lubricant properties are depicted in the following diagrams.

Caption: Synthesis workflow for this compound.

Caption: Relationship between structure and potential properties.

Conclusion and Future Outlook

This compound presents a compelling profile for a high-performance synthetic lubricant base oil or additive. Its predicted properties, including a favorable viscosity profile, good low-temperature fluidity, and high thermal stability, warrant further investigation. The primary limitation to its adoption is the current lack of empirical data in lubricant-specific tests. The experimental protocols outlined in this guide provide a roadmap for future research to unlock the potential of this promising, yet underutilized, synthetic ester. Successful validation of its performance could lead to the development of novel lubricant formulations with enhanced efficiency and durability.

Methodological & Application

Synthesis of Long-Chain Diester Adipates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of long-chain diester adipates. These compounds are of significant interest due to their applications as plasticizers, emollients, and lubricants in various industries, including pharmaceuticals and personal care products. The following sections detail common synthesis methodologies, quantitative data for process optimization, and step-by-step experimental protocols.

Introduction to Synthesis Methods

The synthesis of long-chain diester adipates is primarily achieved through three main routes: direct esterification of adipic acid, transesterification of a short-chain adipate ester, and enzymatic synthesis.

-

Direct Esterification: This is the most prevalent method, involving the reaction of adipic acid with a long-chain alcohol in the presence of a catalyst. The reaction is typically driven to completion by the removal of water, a byproduct of the reaction. A variety of catalysts can be employed, ranging from traditional mineral acids to more modern solid acid and organometallic catalysts.

-

Transesterification: In this method, a short-chain dialkyl adipate, such as dimethyl adipate, is reacted with a long-chain alcohol. This process is often catalyzed by titanates or enzymes and is advantageous when the direct esterification is challenging or when starting from a more readily available short-chain ester.

-

Enzymatic Synthesis: This "green" chemistry approach utilizes lipases as biocatalysts to perform the esterification or transesterification under milder reaction conditions. This method offers high selectivity and reduces the formation of byproducts and corrosive waste.

Comparative Data on Synthesis Methods

The choice of synthesis method and catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. The following tables summarize quantitative data from various reported synthesis protocols for different long-chain diester adipates.

Table 1: Synthesis of Dioctyl Adipate (DOA)

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Yield/Conversion | Reference |

| Sulfuric Acid | 2-Ethylhexanol | Not Specified | Boiling with micro-vacuum | Not Specified | Not Specified | Not Specified | [1] |

| Tetrabutyl titanate & p-TSA | 2-Ethylhexanol | 2.3-2.5 : 1 | 120-130 (Stage 1), 160-170 (Stage 2) | ~1.5 (Stage 1), ~3 (Stage 2) | 0.8-1.2% of total reactants | >98% (Esterification Rate) | None |

| Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂) | n-Octanol | 3.2 : 1 | 155 | 2 | 1.5% of total reactants | 99.4% (Conversion) | [2] |

| Solid Superacid Resin | Octanol | Not Specified | Reflux | 2.3 | Not Specified | Not Specified | [3] |

Table 2: Synthesis of Diisononyl Adipate (DINA) and Diisodecyl Adipate (DIDA)

| Product | Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Yield/Conversion | Reference |

| DIDA | Sulfuric Acid or p-TSA | Isodecyl Alcohol | Not Specified | Heat to drive off water | Not Specified | Not Specified | High Purity | [4] |

| DIDA | Titanate Esters or Stannous Oxide | Decyl Alcohol | Excess Alcohol | 240-260 | 3-4 | Not Specified (e.g., 3kg for 1.5T adipic acid) | Acid value < 0.2 mg KOH/g | [5] |

| DINA | Sulfuric Acid or p-TSA | Isononyl Alcohol | 2.2-2.6 : 1 | Not Specified | Not Specified | 0.5-1.5 wt% of adipic acid | 92-95% (Yield) | [6] |

Table 3: Enzymatic Synthesis of Long-Chain Adipate Esters

| Product | Enzyme | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Enzyme Loading | Yield/Conversion | Reference |

| Di(2-ethylhexyl) adipate | Candida antarctica lipase B | 2-Ethylhexanol | Not Specified | 50 | 3 | Not Specified | ~100% (Yield) | [7] |

| Various Adipate Esters | Immobilized Lipase (C. rugosa, R. miehei, C. antarctica) | C2-C18 Alcohols | 1:1 to 6:1 | 30-70 | >2 | Not Specified | Not Specified | [8] |

Experimental Protocols

The following are detailed protocols for the synthesis of long-chain diester adipates based on the cited literature.

Protocol 1: Synthesis of Dioctyl Adipate (DOA) using a Titanate/p-TSA Catalyst

This protocol is based on a two-stage industrial process for producing high-purity DOA.

Materials:

-

Adipic Acid

-

2-Ethylhexanol (Octanol)

-

Tetrabutyl titanate (TBT)

-

p-Toluenesulfonic acid (p-TSA)

-

5% Sodium Carbonate Solution

-

Deionized Water

Equipment:

-

Reaction kettle with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

Stage 1: Low-Temperature Dehydration

-

Charge the reaction kettle with high-purity adipic acid and 2-ethylhexanol in a molar ratio of 1:2.3 to 1:2.5.

-

Add the composite catalyst system of tetrabutyl titanate and p-toluenesulfonic acid (3:1 mass ratio) at a dosage of 0.8%–1.2% of the total reactant mass.

-

Heat the mixture to 120–130 °C with continuous stirring.

-

Maintain this temperature for approximately 1.5 hours to remove about 85% of the water generated during the reaction via the water separator.

Stage 2: High-Temperature Esterification

-

Increase the reaction temperature to 160–170 °C.

-

Continue the reaction for approximately 3 hours, continuously removing water.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The esterification is considered complete when the acid value is less than 2 mg KOH/g.

Post-Treatment and Purification:

-

Cool the crude ester to room temperature.

-

Alkali Washing: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acidic catalysts.

-

Water Washing: Rinse with deionized water until the pH of the aqueous layer is neutral to remove any salts.

-

Vacuum Distillation: Transfer the washed ester to a vacuum distillation apparatus. Conduct the distillation under a vacuum of 0.095 MPa.

-

Collect the fraction distilling at 240–250 °C to obtain high-purity dioctyl adipate.

Protocol 2: Synthesis of Diisodecyl Adipate (DIDA) using a Titanate Catalyst

This protocol describes a method for producing DIDA, an environmentally friendly plasticizer.[5]

Materials:

-

Adipic Acid

-

Decyl Alcohol

-

Tetraisobutyl titanate (or other titanate ester)

-

Nitrogen gas

Equipment:

-

Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal under reduced pressure.

-

Metering tank for alcohol

-

Heating system

Procedure:

-

Charge the reaction kettle with a metered amount of decyl alcohol.

-

Under stirring and a nitrogen blanket, add adipic acid.

-

Add the tetraisobutyl titanate catalyst (e.g., 3 kg of catalyst for 1.5 tonnes of adipic acid).

-

Steadily raise the temperature.

-

When the temperature reaches 210°C, add an excess of 20% decyl alcohol.

-

Control the system pressure at 60–120 kPa.

-

Raise the temperature to 240–260°C and maintain it for 3-4 hours for the esterification reaction to proceed in a gasified state.

-

Monitor the reaction by taking samples and analyzing the acid value. The reaction is considered complete when the acid value is less than 0.2 mgKOH/g.

-

Upon completion, cool the reactor and proceed with purification steps such as distillation to remove unreacted alcohol and the catalyst.

Protocol 3: Enzymatic Synthesis of Di(2-ethylhexyl) Adipate

This protocol outlines a greener synthesis route using an immobilized lipase.[7]

Materials:

-

Adipic Acid

-

2-Ethylhexanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Vacuum pump and vacuum gauge

-

Condenser to collect water

Procedure:

-

Add adipic acid and 2-ethylhexanol to the round-bottom flask.

-

Add the immobilized Candida antarctica lipase B.

-

Heat the reaction mixture to 50 °C with continuous stirring.

-

Apply a reduced pressure of 6.7 kPa to facilitate the removal of water produced during the esterification.

-

Allow the reaction to proceed for 3 hours.

-

After the reaction is complete, the enzyme can be recovered by filtration for potential reuse.

-

The product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of long-chain diester adipates.

Caption: General workflow for the direct esterification synthesis of long-chain diester adipates.

References

- 1. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]

- 4. specialchem.com [specialchem.com]

- 5. CN102766046A - Method for preparing environment-friendly plasticizer diisodecyl adipate (DIDA) - Google Patents [patents.google.com]

- 6. Diisononyl adipate | 33703-08-1 | Benchchem [benchchem.com]

- 7. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis [mdpi.com]

- 8. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of Bis(2-hexyldecyl) adipate

Disclaimer: Publicly available analytical data specifically for Bis(2-hexyldecyl) adipate is limited. The following application notes and protocols are based on established methods for the closely related and structurally similar compound, Bis(2-ethylhexyl) adipate (DEHA). These methodologies provide a strong starting point for the characterization of this compound, with the understanding that minor modifications to experimental parameters may be necessary to account for differences in molecular weight and chromatographic retention times.

Introduction

This compound is a high molecular weight branched-chain diester. As a plasticizer, it is expected to impart flexibility, low-temperature resistance, and durability to various polymers.[1] Accurate and comprehensive characterization is crucial for its application in research, drug development, and material science to ensure purity, consistency, and performance. These application notes provide detailed protocols for the analytical characterization of this compound using chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and quality control. The following table summarizes the expected properties, with data for the analogue Bis(2-ethylhexyl) adipate provided for reference.

| Property | Value (for Bis(2-ethylhexyl) adipate as an analogue) | Reference |

| Molecular Formula | C38H74O4 | |

| Molecular Weight | 595.0 g/mol | |

| Appearance | Clear, colorless to pale yellow oily liquid | [1] |

| Boiling Point | > 200 °C at 1 mmHg (estimated) | |

| Melting Point | < -50 °C (estimated) | |

| Density | ~0.91 g/mL at 20 °C (estimated) | |

| Refractive Index | ~1.45 at 20 °C (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity and quantifying the presence of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Protocol:

-

Sample Preparation:

-

For pure substance analysis, dissolve 1 mg of the sample in 1 mL of a suitable solvent such as hexane or dichloromethane.

-

For analysis in a matrix (e.g., polymer, biological sample), perform a solvent extraction using hexane or a similar non-polar solvent. A clean-up step using solid-phase extraction (SPE) may be necessary.[2][3]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 320 °C.

-

Hold: 10 minutes at 320 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-